2,2',3,4'-Tetrachlorobiphenyl

Description

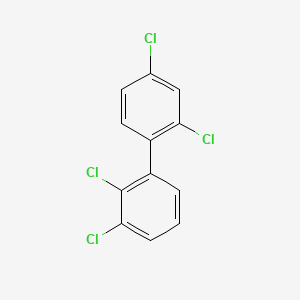

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-4-5-8(11(15)6-7)9-2-1-3-10(14)12(9)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFHIHDQSYXSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873557 | |

| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36559-22-5 | |

| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036559225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XQ77HLDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2',3,4'-Tetrachlorobiphenyl (PCB 41): Synthesis, Physicochemical Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,2',3,4'-tetrachlorobiphenyl (PCB 41), a specific congener of the polychlorinated biphenyl (PCB) class of compounds. While PCBs have been banned from production for decades due to their environmental persistence and adverse health effects, understanding the properties and behavior of individual congeners like PCB 41 remains crucial for environmental monitoring, toxicological research, and the development of remediation strategies. This document synthesizes the available scientific knowledge on the synthesis, physicochemical characteristics, analytical determination, environmental fate, and toxicological aspects of this compound, offering a valuable resource for professionals in the field.

Introduction to Polychlorinated Biphenyls (PCBs) and the Significance of Congener-Specific Analysis

Polychlorinated biphenyls are a group of synthetic organic chemicals that were once widely used in various industrial applications, including as coolants and lubricants in transformers and capacitors, and as plasticizers in paints and cements.[1] The general structure of a PCB consists of a biphenyl backbone to which one to ten chlorine atoms are attached. The position and number of chlorine atoms determine the specific congener, with 209 distinct possibilities.

The toxicity and environmental behavior of PCBs are not uniform across the class; they are highly dependent on the specific congergener's structure.[2] Therefore, a detailed understanding of individual congeners is paramount for accurate risk assessment and the development of targeted analytical and remediation methods. This guide focuses on 2,2',3,4'-tetrachlorobiphenyl (PCB 41), providing a comprehensive overview of its chemical and biological properties.

Synthesis of 2,2',3,4'-Tetrachlorobiphenyl (PCB 41)

Proposed Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[5][6] This method offers high selectivity and good yields for the synthesis of asymmetric biaryls, making it a suitable approach for preparing 2,2',3,4'-tetrachlorobiphenyl.[7]

A potential synthetic pathway would involve the coupling of 2,3-dichlorophenylboronic acid with 1-bromo-2,4-dichlorobenzene in the presence of a palladium catalyst and a base.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 2,2',3,4'-tetrachlorobiphenyl.

Experimental Protocol Outline:

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with 2,3-dichlorophenylboronic acid, 1-bromo-2,4-dichlorobenzene, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable solvent (e.g., toluene or a mixture of toluene and water).

-

Addition of Base: An aqueous solution of a base, such as sodium carbonate or potassium phosphate, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2,2',3,4'-tetrachlorobiphenyl.

Alternative Synthesis via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of biaryl compounds through the copper-catalyzed coupling of two aryl halides.[4][8] While this method often requires harsh reaction conditions and can result in lower yields compared to modern cross-coupling reactions, it remains a viable option for PCB synthesis.

The synthesis of 2,2',3,4'-tetrachlorobiphenyl via an Ullmann reaction would likely involve the coupling of 1-iodo-2,3-dichlorobenzene and 1-iodo-2,4-dichlorobenzene in the presence of copper powder at high temperatures.

Physicochemical Properties of 2,2',3,4'-Tetrachlorobiphenyl (PCB 41)

Precise, experimentally determined physicochemical data for 2,2',3,4'-tetrachlorobiphenyl are scarce in the literature. However, based on the properties of other tetrachlorobiphenyl isomers and general trends in PCB chemistry, we can estimate its key characteristics.

| Property | Estimated Value/Range | Reference/Basis for Estimation |

| Molecular Formula | C₁₂H₆Cl₄ | - |

| Molecular Weight | 291.99 g/mol | - |

| Melting Point (°C) | Not available | Expected to be a solid at room temperature. |

| Boiling Point (°C) | ~340-360 | Estimated based on other tetrachlorobiphenyls. |

| Vapor Pressure (Pa at 25°C) | Low | PCBs are semi-volatile organic compounds. |

| Water Solubility (µg/L at 25°C) | Low (likely in the range of 10-100) | Solubility decreases with increasing chlorination.[9] |

| Log Kow (Octanol-Water Partition Coefficient) | ~5.5 - 6.0 | High lipophilicity is a hallmark of PCBs.[9] |

Analytical Methodology for the Determination of 2,2',3,4'-Tetrachlorobiphenyl (PCB 41)

The accurate detection and quantification of specific PCB congeners in environmental and biological matrices require sensitive and selective analytical methods. Gas chromatography coupled with either an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) is the standard technique for PCB analysis.[10]

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the target analyte. The choice of method depends on the sample matrix.

-

Soils and Sediments: Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) with a non-polar solvent like hexane or a mixture of hexane and acetone are commonly employed.[11]

-

Water: Liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) with a C18 sorbent is typically used.

-

Biota (e.g., fish tissue, blood): Extraction with a mixture of polar and non-polar solvents is followed by lipid removal steps, such as gel permeation chromatography (GPC) or Florisil cleanup.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both high sensitivity and selectivity for the identification and quantification of PCB congeners.

Recommended GC-MS Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: A low-polarity capillary column, such as a DB-5ms (5%-phenyl)-methylpolysiloxane, is commonly used for PCB analysis due to its excellent resolving power for these compounds.[10][12]

-

Injection: Splitless injection is preferred for trace-level analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature program is optimized to achieve separation of the target congener from other PCBs and potential interferences. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 300 °C), and hold for a period to ensure elution of all congeners.

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. The characteristic ions for 2,2',3,4'-tetrachlorobiphenyl (m/z 290, 292, 220) would be monitored.

Retention Behavior: The retention time of PCB 41 on a DB-5 column can be estimated based on its structure and comparison with other tetrachlorobiphenyl isomers. A study providing retention indices for all 209 PCBs on various columns can be a valuable reference for method development.[13]

Caption: A typical workflow for the analysis of 2,2',3,4'-tetrachlorobiphenyl using GC-MS.

Environmental Fate and Transport

Like other PCBs, 2,2',3,4'-tetrachlorobiphenyl is a persistent organic pollutant (POP). Its physicochemical properties, particularly its low water solubility and high lipophilicity, govern its behavior in the environment.

-

Persistence: PCBs are resistant to chemical and biological degradation, leading to their long-term persistence in the environment.[14]

-

Bioaccumulation and Biomagnification: Due to its lipophilic nature, PCB 41 is expected to bioaccumulate in the fatty tissues of organisms.[15] This leads to biomagnification, where its concentration increases at successively higher levels in the food chain.

-

Transport: PCBs can be transported long distances from their original sources via atmospheric and oceanic currents. They can partition between the atmosphere, water, soil, and sediment.

Biodegradation: While generally resistant to degradation, some microorganisms have been shown to metabolize PCBs. For instance, the white rot fungus Phanerochaete chrysosporium has been shown to degrade certain PCB congeners.[16][17] The degradation pathways often involve hydroxylation and ring cleavage. The specific biodegradation pathways and metabolites of 2,2',3,4'-tetrachlorobiphenyl have not been extensively studied, but it is plausible that similar enzymatic processes could lead to its transformation in the environment.

Toxicological Profile

The toxicity of PCBs is congener-specific and is often related to the planarity of the molecule and its ability to bind to the aryl hydrocarbon (Ah) receptor. While specific toxicological data for 2,2',3,4'-tetrachlorobiphenyl are limited, we can infer its potential health effects based on the broader knowledge of PCB toxicity and studies on other tetrachlorobiphenyl isomers.

General PCB Toxicity:

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as Group 1 carcinogens, meaning they are carcinogenic to humans.[18]

-

Endocrine Disruption: PCBs are known endocrine disruptors, interfering with thyroid hormone and estrogen signaling pathways.[19]

-

Neurotoxicity: Developmental exposure to PCBs has been linked to neurobehavioral deficits.[19]

-

Immunotoxicity: PCBs can suppress the immune system, making organisms more susceptible to infections.

-

Dermal Effects: A common sign of high-level PCB exposure is chloracne, a severe skin condition.

Metabolism and Metabolite Toxicity:

PCBs are metabolized in the body by cytochrome P450 enzymes, primarily in the liver.[20] The main metabolic pathway is hydroxylation, leading to the formation of hydroxylated PCBs (OH-PCBs).[21] These metabolites are generally more polar and can be more readily excreted. However, some OH-PCBs have been shown to have their own toxic effects, including endocrine-disrupting activities.[19] For example, studies on 3,3',4,4'-tetrachlorobiphenyl have shown that its hydroxylated metabolites are less toxic than the parent compound in terms of inducing liver hypertrophy and thymus atrophy.[22] Conversely, other studies have indicated that certain OH-PCBs can be more potent endocrine disruptors than their parent congeners.[19] The specific metabolites and their toxicological significance for 2,2',3,4'-tetrachlorobiphenyl require further investigation.

Conclusion and Future Directions

2,2',3,4'-tetrachlorobiphenyl (PCB 41) is a member of a class of persistent and toxic environmental pollutants. While a complete dataset on its specific properties is not yet available, this guide has synthesized the current understanding of its synthesis, physicochemical characteristics, analytical determination, environmental fate, and potential toxicity based on established principles of PCB chemistry and toxicology.

Significant data gaps remain, particularly concerning experimentally determined physicochemical properties, specific toxicological endpoints, and detailed metabolic pathways for this congener. Further research in these areas is essential for a more complete understanding of the risks posed by 2,2',3,4'-tetrachlorobiphenyl and for the development of more effective strategies for its monitoring and remediation.

References

-

Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC. (n.d.). PubMed Central. Retrieved from [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Pcb 77 | C12H6Cl4 | CID 36187 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2,3,4,6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63105 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Metabolism in vivo of 3,4,3',4'-tetrachlorobiphenyl and toxicological assessment of the metabolites in rats. (1982). Xenobiotica, 12(11), 737-746. Retrieved from [Link]

-

2,3',4,4'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36185 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Disposition and Toxicity of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. (2023). bioRxiv. Retrieved from [Link]

-

Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure. (2020). Environmental Science & Technology, 54(15), 9575–9585. Retrieved from [Link]

-

CHEMICAL AND PHYSICAL INFORMATION. (n.d.). In Toxicological Profile for Polychlorinated Biphenyls (PCBs). National Center for Biotechnology Information. Retrieved from [Link]

-

Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. (2019). Agilent. Retrieved from [Link]

-

Metabolism of 2,3',4',5-tetrachlorobiphenyl by cytochrome P450 from rats, guinea pigs and hamsters. (1993). The Journal of Toxicological Sciences, 18(3), 159-168. Retrieved from [Link]

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. (1995). Chemosphere, 30(11), 2081-2086. Retrieved from [Link]

-

Degradation of 4,4'-dichlorobiphenyl, 3,3',4,4'-tetrachlorobiphenyl, and 2,2',4,4',5,5'-hexachlorobiphenyl by the white rot fungus Phanerochaete chrysosporium. (1995). Applied and Environmental Microbiology, 61(11), 3904-3909. Retrieved from [Link]

-

Retention indexes for temperature-programmed gas chromatography of polychlorinated biphenyls. (1999). Journal of Chromatography A, 841(2), 267-283. Retrieved from [Link]

-

Degradation of 4,4'-Dichlorobiphenyl, 3,3',4,4'-Tetrachlorobiphenyl, and 2,2',4,4',5,5'-Hexachlorobiphenyl by the White Rot Fungus Phanerochaete chrysosporium. (1995). Forest Products Laboratory. Retrieved from [Link]

-

(PDF) Determination of Mechanical Properties of PCB. (2020). ResearchGate. Retrieved from [Link]

-

Retention times of PCBs for DB-5 MS fused silica capillary column and their determination in water samples by ultrasound-assisted emulsification-microextraction and gas chromatography-mass spectrometry. (2013). ResearchGate. Retrieved from [Link]

-

Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. (2022). Environmental Science & Technology, 56(17), 12361–12370. Retrieved from [Link]

-

Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. (2020). Beilstein Journal of Organic Chemistry, 16, 1022–1029. Retrieved from [Link]

-

The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application to the synthesis of an integrin inhibitor. (2024). Scientific Reports, 14(1), 8684. Retrieved from [Link]

-

Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (2018). ACS Catalysis, 8(10), 9473-9484. Retrieved from [Link]

-

Metabolism and metabolites of polychlorinated biphenyls (PCBs). (2016). Environmental Science and Pollution Research International, 23(3), 2058-2079. Retrieved from [Link]

-

Study of the separate and combined effects of the non-planar 2,5,2',5'- and the planar 3,4,3',4'-tetrachlorobiphenyl in liver and lymphocytes in vivo. (1993). Carcinogenesis, 14(10), 2049-2055. Retrieved from [Link]

-

Diversity of 2, 4 Dichlorobiphenyl Degrading Consortium of Pseudomonas Isolates GSa and GSb for Degradation of Poly Chlorinated Biphenyl Congener Mix. (n.d.). SciSpace. Retrieved from [Link]

-

Workshop G : PRINTED CIRCUIT BOARD INSPECTION AND QUALITY CONTROL. (2022). NASA Goddard Space Flight Center. Retrieved from [Link]

-

Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. (n.d.). CROMlab. Retrieved from [Link]

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. (1995). Chemosphere, 30(11), 2081-2086. Retrieved from [Link]

-

PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil. (2022). Frontiers in Microbiology, 13, 969649. Retrieved from [Link]

-

Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring. (2011). ResearchGate. Retrieved from [Link]

-

Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. (2001). Chemosphere, 43(4-7), 435-441. Retrieved from [Link]

-

Retention Time Stability and Improved Data Accuracy in Pesticide Analysis with GC/MS. (2024). Agilent. Retrieved from [Link]

-

Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium. (2007). Environmental Science & Technology, 41(8), 2829–2835. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. cromlab-instruments.es [cromlab-instruments.es]

- 12. agilent.com [agilent.com]

- 13. Retention indexes for temperature-programmed gas chromatography of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Pcb 77 | C12H6Cl4 | CID 36187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Degradation of 4,4'-dichlorobiphenyl, 3,3',4,4'-tetrachlorobiphenyl, and 2,2',4,4',5,5'-hexachlorobiphenyl by the white rot fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 18. 2,3,4,6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolism in vivo of 3,4,3',4'-tetrachlorobiphenyl and toxicological assessment of the metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Effects and Mechanisms of 2,2',3,4'-Tetrachlorobiphenyl (PCB 42)

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of the toxicological effects and underlying mechanisms of the polychlorinated biphenyl (PCB) congener, 2,2',3,4'-tetrachlorobiphenyl (PCB 42). This document synthesizes existing scientific literature to offer insights into its toxicokinetics, key molecular initiating events, and subsequent adverse outcomes on various organ systems.

Introduction: The Persistent Threat of Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. Despite their production being banned in many countries in the 1970s, their persistence in the environment and bioaccumulative nature continue to pose a significant threat to human and ecological health. The toxicity of PCBs varies depending on the number and position of chlorine atoms on the biphenyl rings, leading to 209 distinct congeners, each with a unique toxicological profile.

This guide focuses specifically on 2,2',3,4'-tetrachlorobiphenyl, designated as PCB 42. While research on individual PCB congeners is extensive, data specifically for PCB 42 is less abundant compared to other more studied congeners. Therefore, this guide will present the available information on PCB 42 and, where necessary, extrapolate from the known toxicological paradigms of structurally similar tetrachlorobiphenyls and other relevant PCB congeners to provide a comprehensive, albeit partially inferred, profile.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of PCBs, including PCB 42, are largely governed by their lipophilicity.

Absorption: PCBs can be absorbed through ingestion, inhalation, and dermal contact.[1] Due to their fat-soluble nature, they are readily absorbed from the gastrointestinal tract when ingested with fatty foods.

Distribution: Following absorption, PCBs are transported in the blood, often associated with lipoproteins, and tend to accumulate in lipid-rich tissues such as adipose tissue, skin, and the liver.[1] This bioaccumulation is a key factor in their long-term toxicity.

Metabolism: The metabolism of PCBs is a critical determinant of their toxicity and is primarily mediated by the cytochrome P-450 monooxygenase system in the liver.[1] The general metabolic pathway involves hydroxylation to form hydroxylated PCBs (OH-PCBs), which can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[1] The specific metabolites of 2,2',3,4'-tetrachlorobiphenyl include various hydroxylated derivatives such as 4-OH-PCB 42, 5-OH-PCB 42, 6-OH-PCB 42, 3'-OH-PCB 42, 5'-OH-PCB 42, and 6'-OH-PCB 42.

Excretion: Due to their lipophilicity and slow metabolism, the excretion of PCBs is generally slow, leading to long biological half-lives.[1] Excretion primarily occurs through the feces via biliary excretion of metabolites, with a smaller fraction being excreted in the urine.[1]

Mechanisms of Toxicity: A Multi-pronged Assault on Cellular Function

The toxic effects of PCBs, including presumably PCB 42, are mediated through a variety of molecular mechanisms, often acting in concert to disrupt normal cellular processes.

Aryl Hydrocarbon Receptor (AhR) Binding and Dioxin-Like Toxicity

A primary mechanism of toxicity for some PCB congeners is their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2][3] This mechanism is characteristic of "dioxin-like" PCBs. Upon binding, the AhR-ligand complex translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to altered transcription of a wide array of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes), cell growth, and differentiation.[2][3]

While the specific binding affinity of PCB 42 for the AhR is not well-documented in readily available literature, its structural characteristics as a tetrachlorobiphenyl suggest it may possess some affinity for the receptor. The planarity of the molecule, which is influenced by the number of chlorine atoms in the ortho positions, is a key determinant of AhR binding. Further research is needed to quantify the AhR-binding affinity of PCB 42 and its relative potency compared to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Non-Dioxin-Like Mechanisms: Disruption of Intracellular Signaling

Many of the toxic effects of PCBs, particularly those with lower chlorination and non-planar structures, are mediated through mechanisms independent of the AhR. These "non-dioxin-like" mechanisms often involve the disruption of critical intracellular signaling pathways.

-

Disruption of Calcium Homeostasis: Several PCB congeners have been shown to interfere with intracellular calcium (Ca²⁺) signaling.[2][3] This can occur through various mechanisms, including the modulation of calcium channels and pumps, leading to altered neuronal excitability, neurotransmitter release, and other calcium-dependent cellular processes. The specific effects of PCB 42 on calcium homeostasis require further investigation.

-

Alterations in Neurotransmitter Systems: PCBs can impact various neurotransmitter systems, with the dopaminergic system being a prominent target.[2][3] Studies on other PCB congeners have demonstrated effects on dopamine synthesis, uptake, and release, which can contribute to neurobehavioral deficits.

-

Endocrine Disruption: PCBs are well-known endocrine-disrupting chemicals.[2][3] They can interfere with the synthesis, transport, and action of various hormones, including thyroid hormones and steroid hormones.[4] This disruption can lead to a wide range of adverse effects on reproduction, development, and metabolism. PCBs are structurally similar to thyroid hormones and can interfere with their function.[4]

Toxicological Effects of 2,2',3,4'-Tetrachlorobiphenyl

While specific toxicological data for PCB 42 is limited, the following sections outline the general toxic effects observed for tetrachlorobiphenyls and other PCBs, which are likely to be relevant for this congener.

Neurotoxicity

The developing and adult nervous systems are major targets for PCB toxicity.[5] Exposure to PCBs has been linked to a range of neurodevelopmental and neurodegenerative effects.[6]

-

Developmental Neurotoxicity: Prenatal and early-life exposure to PCBs can lead to cognitive deficits, learning and memory impairments, and behavioral problems.[1]

-

Adult Neurotoxicity: In adults, PCB exposure has been associated with motor deficits, sensory abnormalities, and an increased risk for neurodegenerative diseases.[6]

The neurotoxic mechanisms of PCBs are multifaceted and include the disruption of thyroid hormone signaling, which is crucial for brain development, as well as direct effects on neuronal signaling pathways.[5]

Carcinogenicity

Endocrine and Reproductive Toxicity

PCBs are potent endocrine disruptors, and exposure can lead to a variety of reproductive and developmental problems.[2][3]

-

Thyroid System Disruption: PCBs can interfere with thyroid hormone synthesis, transport, and metabolism, leading to altered thyroid hormone levels.[4]

-

Reproductive Effects: In both males and females, PCB exposure has been linked to impaired fertility, altered reproductive cycles, and adverse pregnancy outcomes.[2][3]

Immunotoxicity

The immune system is another sensitive target for PCB toxicity. Exposure to certain PCB congeners can lead to immunosuppression, making individuals more susceptible to infectious diseases.

Dermal and Hepatic Effects

High-level exposure to PCBs can cause a severe skin condition known as chloracne.[2][3] The liver is also a primary target organ for PCB toxicity, with effects ranging from elevated liver enzymes to liver damage and cancer.[2][3]

Quantitative Toxicological Data

Specific quantitative toxicological data for 2,2',3,4'-tetrachlorobiphenyl (PCB 42) are scarce in the public domain. The following table provides general toxicity data for tetrachlorobiphenyls, which may serve as a reference point. It is crucial to note that these values can vary significantly between different isomers.

| Endpoint | Value | Species | Route of Administration | Reference |

| LD50 | 1010 mg/kg | Rat | Oral | [2][3] |

| LD50 | 880 mg/kg | Mouse | Intraperitoneal | [2][3] |

| Minimum Risk Level | 0.03 µg/kg/day | - | Intermediate Oral | [2][3] |

Note: The provided LD50 values are for tetrachlorobiphenyls in general and not specific to the 2,2',3,4'- isomer. The Minimum Risk Level (MRL) is an estimate of daily human exposure to a substance that is likely to be without an appreciable risk of adverse non-cancer effects over a specified duration of exposure.

Experimental Protocols for Assessing PCB Toxicity

A variety of in vitro and in vivo experimental models are employed to investigate the toxicological effects and mechanisms of PCBs.

In Vitro Assays

-

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay: This assay is used to determine the binding affinity of a test compound to the AhR. It typically involves incubating a source of AhR (e.g., liver cytosol) with a radiolabeled ligand (e.g., [³H]TCDD) in the presence of varying concentrations of the unlabeled test compound. The displacement of the radiolabeled ligand is measured to determine the binding affinity of the test compound.

-

Neuronal Cell Culture Models: Primary neuronal cultures or neuronal cell lines (e.g., PC12, SH-SY5Y) are used to study the direct effects of PCBs on neuronal viability, differentiation, and function. Endpoints such as cell death, neurite outgrowth, neurotransmitter levels, and calcium signaling can be assessed.

In Vivo Studies

-

Acute and Chronic Toxicity Studies: These studies in animal models (typically rodents) are conducted to determine the dose-response relationships for various toxic endpoints, including mortality (LD50), organ damage, and biochemical alterations.

-

Developmental and Reproductive Toxicity Studies: These specialized studies assess the effects of PCB exposure during critical developmental windows on reproductive function and the health of offspring.

-

Carcinogenicity Bioassays: Long-term studies in animals are performed to evaluate the carcinogenic potential of a substance.

Future Directions and Research Needs

While our understanding of PCB toxicity has advanced significantly, there remain critical knowledge gaps, particularly for less-studied congeners like 2,2',3,4'-tetrachlorobiphenyl (PCB 42). Future research should focus on:

-

Quantitative Toxicological Data: Generation of specific LD50, NOAEL, and LOAEL values for PCB 42 is essential for accurate risk assessment.

-

Mechanistic Studies: Elucidating the specific binding affinity of PCB 42 for the AhR and other potential molecular targets will provide a clearer understanding of its toxic potential.

-

Metabolite Toxicity: The toxicological profiles of the various hydroxylated metabolites of PCB 42 need to be characterized.

-

Mixture Effects: Investigating the toxic effects of PCB 42 in combination with other environmental contaminants is crucial for understanding real-world exposure scenarios.

Conclusion

2,2',3,4'-tetrachlorobiphenyl (PCB 42), like other PCBs, is a persistent environmental contaminant with the potential to exert a wide range of toxic effects. While direct data on this specific congener is limited, its structural similarity to other tetrachlorobiphenyls suggests that it likely shares common mechanisms of toxicity, including potential AhR-mediated effects and disruption of intracellular signaling pathways. The primary targets of PCB toxicity are the nervous, endocrine, reproductive, and immune systems, and there is a significant concern for carcinogenicity. This guide highlights the current state of knowledge and underscores the urgent need for further research to fill the existing data gaps for PCB 42 to enable more accurate human health risk assessments.

References

-

PubChem. 2,3',4,4'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36185. [Link]

-

PubChem. 2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186. [Link]

-

PubChem. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875. [Link]

-

Krauskopf, J., et al. (2024). Molecular insights into PCB neurotoxicity: Comparing transcriptomic responses across dopaminergic neurons, population blood cells, and Parkinson's disease pathology. Environment International, 187, 108642. [Link]

-

Cui, Y., et al. (2022). Network Toxicology Guided Mechanism Study on the Association between Thyroid Function and Exposures to Polychlorinated Biphenyls Mixture. BioMed Research International, 2022, 7289578. [Link]

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. [Link]

-

Lein, P. J., et al. (2020). Investigation of the Effects of Polychlorinated Biphenyls on Neurodevelopment. UC Davis. [Link]

-

Klocke, C., & Lein, P. J. (2020). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Advances in Neurobiology, 24, 145–179. [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. 2,3,3',4'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3',4,4'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Network Toxicology Guided Mechanism Study on the Association between Thyroid Function and Exposures to Polychlorinated Biphenyls Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular insights into PCB neurotoxicity: Comparing transcriptomic responses across dopaminergic neurons, population blood cells, and Parkinson's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

historical uses and sources of 2,2',3,4'-tetrachlorobiphenyl contamination

The following technical guide is structured to address the specific needs of researchers and drug development professionals, focusing on the chemical behavior, historical provenance, and metabolic fate of 2,2',3,4'-tetrachlorobiphenyl (PCB 42).

Historical Provenance, Metabolic Fate, and Analytical Protocols

Executive Summary

2,2',3,4'-Tetrachlorobiphenyl (IUPAC: PCB 42) is a tetra-chlorinated congener historically associated with lower-chlorinated commercial mixtures (Aroclors). Unlike planar, dioxin-like PCBs, PCB 42 possesses di-ortho substitution (2,2'), inducing significant steric hindrance that prevents coplanarity. This structural feature renders it chiral (existing as stable atropisomers) and resistant to the aryl hydrocarbon receptor (AhR) mediated toxicity typical of coplanar congeners.

For the drug development sector, PCB 42 serves as a critical model for atropselective metabolism and Cytochrome P450 (CYP) mediated oxidation. Its persistence in biological matrices and enantiomeric enrichment patterns provide unique insights into xenobiotic metabolic efficiency. This guide delineates its sources, metabolic pathways, and validated protocols for enantioselective quantification.

Chemical Identity and Physicochemical Properties[1][2][3][4][5]

| Property | Value | Relevance to Protocol |

| IUPAC Name | 2,2',3,4'-Tetrachlorobiphenyl | Target Analyte |

| PCB Number | 42 | Standard Identification |

| CAS Number | 36559-22-5 | Procurement Verification |

| Molecular Formula | C₁₂H₆Cl₄ | Mass Spectrometry (M+) |

| Molecular Weight | 291.99 g/mol | Quantification Ion (m/z 292) |

| Chlorine Substitution | 2,2' (Ortho), 3,4' (Meta/Para) | Steric Hindrance / Chirality |

| Log Kow | ~5.76 | Lipophilic Extraction Required |

| Chirality | Axial Chirality (Atropisomers) | Requires Chiral GC Column |

Historical Uses and Sources of Contamination[7]

Primary Source: Commercial Aroclor Mixtures

Historically, PCB 42 was not manufactured as a single entity but was generated as a component of commercial chlorination mixtures. It is most abundant in Aroclor 1242 and Aroclor 1248 , where the chlorination level (42% and 48% by weight, respectively) favors the formation of tri- and tetra-chlorinated biphenyls.

-

Aroclor 1242: Contains significant fractions of PCB 42.[1][2][3][4] Used primarily in electrical capacitors and transformers for its dielectric properties.

-

Aroclor 1016: A distilled version of 1242 with reduced penta- and hexa-chlorinated content; also contains PCB 42 but in different ratios compared to 1242.

-

Environmental Fate: Due to its moderate volatility and water solubility (relative to higher congeners), PCB 42 is subject to long-range atmospheric transport, often depositing in colder climates (global distillation).

Secondary Sources: Inadvertent Generation

While less documented than PCB 11 (3,3'-dichlorobiphenyl), tetra-chlorinated congeners like PCB 42 can be inadvertently generated during the synthesis of organochlorine intermediates used in:

-

Organic Pigments: Radical chlorination side-reactions during the synthesis of phthalocyanine or azo pigments.

-

Silicone Manufacturing: High-temperature hydrolysis of chlorosilanes can produce chlorinated biphenyl byproducts.

Toxicokinetics and Metabolism (Drug Development Context)

For pharmaceutical scientists, PCB 42 is a model substrate for studying enantioselective biotransformation .

Metabolic Pathway

Metabolism is primarily hepatic, mediated by the Cytochrome P450 (CYP) superfamily. Unlike planar PCBs (e.g., PCB 77, 126) that induce CYP1A1 via AhR, PCB 42 is a phenobarbital-type inducer, interacting with CYP2B and CYP3A subfamilies.

Mechanism:

-

Epoxidation: CYP enzymes insert oxygen across the 3,4 carbon bond (unsubstituted meta-para positions) or 5,6 bond.

-

NIH Shift: The unstable arene oxide intermediate rearranges to form a phenol, often involving a 1,2-hydride or chloride shift.

-

Hydroxylation: Major metabolites are hydroxylated PCBs (OH-PCBs), specifically 4-OH-PCB 42 and 5-OH-PCB 42 .

Atropselective Metabolism

Because PCB 42 is chiral, CYP enzymes may metabolize one enantiomer (+ or -) more rapidly than the other. This results in Enantiomeric Enrichment (EE) of the slower-metabolized atropisomer in biological tissue.

-

Clinical Relevance: This mimics the "chiral switch" issues seen in drug development, where one enantiomer is therapeutic and the other toxic.

-

Biomarker: The Enantiomeric Fraction (EF) of PCB 42 in serum can indicate the "metabolic age" of the exposure.

Pathway Visualization

The following diagram illustrates the oxidative metabolism of PCB 42.

Caption: Figure 1. CYP-mediated enantioselective metabolism of PCB 42 resulting in hydroxylated excretion products and tissue enrichment of the recalcitrant atropisomer.

Experimental Protocols

Protocol A: Enantioselective GC-MS Analysis

Objective: To quantify PCB 42 atropisomers and calculate Enantiomeric Fraction (EF). Self-Validating System: Use of ¹³C₁₂-labeled PCB 42 internal standard corrects for extraction losses and matrix effects.

1. Sample Preparation:

-

Matrix: 1-2 mL Serum or 1g Tissue.

-

Spike: Add 10 ng of ¹³C₁₂-PCB 42 (Surrogate Standard).

-

Extraction: Liquid-Liquid Extraction (LLE) with Hexane:Methyl tert-butyl ether (1:1, v/v). Repeat 3x.

-

Cleanup:

-

Acid Wash: Wash extract with conc. H₂SO₄ to remove lipids (PCB 42 is acid-stable).

-

SPE: Pass through a Florisil cartridge (1g). Elute with 10 mL Hexane (F1 fraction contains PCBs).

-

2. Instrumental Analysis (GC-MS):

-

System: Agilent 7890/5977 or equivalent.

-

Column: Chirasil-Dex (Cyclodextrin-based) or Rt-βDEXcst (30m x 0.25mm x 0.25µm). Note: Standard 5MS columns cannot separate atropisomers.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Temp Program: 60°C (1 min) → 20°C/min to 160°C → 1°C/min to 190°C (Hold 20 min for chiral separation) → 20°C/min to 250°C.

-

Detection: SIM Mode.

-

Target Ions: m/z 290, 292, 294 (Native).

-

Reference Ions: m/z 302, 304 (¹³C-Label).

-

3. Data Processing:

-

EF Calculation:

-

Acceptance Criteria: Racemic standard must yield EF = 0.50 ± 0.02. Valley-to-peak ratio < 10%.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To determine intrinsic clearance (

1. Incubation System:

-

Protein: Pooled Human/Rat Liver Microsomes (0.5 mg/mL).

-

Substrate: 1 µM PCB 42 (Racemic).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

2. Workflow:

-

Pre-incubate microsomes + substrate at 37°C for 5 min.

-

Initiate with NADPH.

-

Sample at t = 0, 15, 30, 60, 90 min.

-

Quench with ice-cold acetonitrile containing Internal Standard.

3. Analysis:

-

Analyze supernatant via Protocol A.

-

Plot ln(Concentration) vs. Time for each enantiomer separately.

-

Result: Difference in slope (

) indicates enantioselective metabolism.

Analytical Workflow Diagram

Caption: Figure 2. Step-by-step analytical workflow for the enantioselective quantification of PCB 42.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]

-

Frame, G. M., et al. (1996). "Comprehensive, Quantitative, Congener-Specific Analyses of Eight Aroclors and Complete PCB Congener Assignments on DB-1 Capillary GC Columns." Chemosphere, 33(1), 603-623. [Link]

-

Kania-Korwel, I., & Lehmler, H. J. (2016). "Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion." Environmental Science and Pollution Research, 23(3), 2038-2053. [Link]

-

Warner, N. A., et al. (2009). "Enantiomeric enrichment of chiral PCBs in the sera of mothers and their children." Environmental Science & Technology, 43(24), 9129-9136. [Link]

-

Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology, 45(3), 245-272. [Link]

Sources

An In-depth Technical Guide to 2,2',3,4'-Tetrachlorobiphenyl (PCB-41)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that have garnered significant scientific interest due to their widespread environmental distribution and potential toxicological effects.[1] This guide focuses on a specific congener, 2,2',3,4'-tetrachlorobiphenyl, also known as PCB-41. While commercial production of PCBs often involved complex mixtures, such as Aroclors, the study of individual congeners is crucial for understanding their unique physicochemical properties, environmental fate, and biological activities.[2] This document provides a comprehensive overview of the chemical structure, CAS number, and other pertinent technical information for 2,2',3,4'-tetrachlorobiphenyl, serving as a vital resource for professionals in research and development.

Chemical Structure and Identification

The fundamental structure of a PCB consists of a biphenyl molecule, which is two benzene rings linked by a single carbon-carbon bond, with chlorine atoms attached to the hydrogen atoms' positions.[2] There are 209 distinct PCB congeners, each with a unique number and arrangement of chlorine atoms.[2][3]

2,2',3,4'-Tetrachlorobiphenyl (PCB-41) is a specific isomer of tetrachlorobiphenyl, meaning it has four chlorine atoms. The notation "2,2',3,4'" indicates the positions of the chlorine atoms on the two phenyl rings. One ring has chlorine atoms at the 2, 3, and 4 positions, while the second ring has a chlorine atom at the 2' position.

Key Identifiers for 2,2',3,4'-Tetrachlorobiphenyl:

| Identifier | Value |

| IUPAC Name | 1,2,3-trichloro-4-(2-chlorophenyl)benzene |

| CAS Number | 36559-22-5[4] |

| PCB Congener Number | PCB-41 |

| Molecular Formula | C₁₂H₆Cl₄[4] |

| Molecular Weight | 291.99 g/mol [4] |

Physicochemical Properties

The physicochemical properties of 2,2',3,4'-tetrachlorobiphenyl are influenced by its molecular structure and the degree of chlorination. While experimentally determined data for this specific congener are limited, estimations based on its structure provide valuable insights.

Estimated Properties of 2,2',3,4'-Tetrachlorobiphenyl:

| Property | Estimated Value |

| Melting Point | 69°C[4] |

| Boiling Point | 374.95°C[4] |

| Density | 1.4420 g/cm³[4] |

| Water Solubility | 0.8625 µg/L at 25°C[4] |

| Refractive Index | 1.6120[4] |

The low water solubility and high boiling point are characteristic of PCBs and contribute to their environmental persistence.[5]

Synthesis and Analysis

Synthesis

The synthesis of specific PCB congeners like 2,2',3,4'-tetrachlorobiphenyl is typically achieved through laboratory-scale chemical reactions. A common method for synthesizing PCBs is the Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides.[6] While a specific protocol for PCB-41 is not detailed in the provided search results, the general principle would involve the coupling of appropriately chlorinated benzene derivatives.

Analytical Methodologies

The accurate detection and quantification of individual PCB congeners are essential for environmental monitoring and toxicological research. High-resolution gas chromatography (HRGC) is the primary analytical technique employed for separating complex mixtures of PCBs.[7]

A generalized workflow for the analysis of PCB congeners in environmental samples includes:

-

Sample Extraction: The initial step involves extracting the PCBs from the sample matrix (e.g., soil, water, biological tissue) using an appropriate solvent system.

-

Cleanup: The extract is then subjected to a cleanup procedure to remove interfering compounds. This often involves techniques like column chromatography.

-

Instrumental Analysis: The cleaned extract is analyzed by HRGC coupled with a sensitive detector, such as a mass spectrometer (MS) or an electron capture detector (ECD).[7] The use of high-resolution mass spectrometry (HRMS) provides enhanced selectivity and sensitivity for congener-specific analysis.[7]

Experimental Protocol: General PCB Congener Analysis by GC/MS

-

Extraction:

-

For solid samples (e.g., soil), a representative sample is homogenized.

-

The sample is then extracted using a suitable solvent, such as a hexane/acetone mixture, via methods like Soxhlet extraction or pressurized fluid extraction.

-

-

Cleanup:

-

The raw extract is concentrated and passed through a multi-layered silica gel column to remove lipids and other interfering substances.

-

The fraction containing the PCBs is collected and concentrated.

-

-

Analysis:

-

An internal standard is added to the final extract for quantification.

-

The sample is injected into a high-resolution gas chromatograph equipped with a capillary column and a mass spectrometer.

-

The instrument is operated in a selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target PCB congeners.

-

Quantification is performed by comparing the peak areas of the target congeners to those of the internal standard and a calibration curve.

-

Toxicological Profile

The toxicity of PCBs varies significantly among different congeners.[8] The toxicological effects of PCBs are often mediated through their interaction with the aryl hydrocarbon receptor (AhR).[9] Some PCBs exhibit "dioxin-like" toxicity due to their ability to bind to the AhR.[9]

While a detailed toxicological profile for 2,2',3,4'-tetrachlorobiphenyl is not extensively documented in the provided search results, it is classified as a polychlorinated biphenyl and is expected to share some of the general toxicological properties of this class of compounds. PCBs are recognized as persistent environmental pollutants and are considered carcinogenic and endocrine disruptors.[1] Exposure can occur through inhalation, ingestion of contaminated food, and skin contact.[1]

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of 2,2',3,4'-tetrachlorobiphenyl, highlighting the positions of the chlorine atoms on the biphenyl backbone.

Caption: Structure of 2,2',3,4'-Tetrachlorobiphenyl (PCB-41)

References

-

Wikipedia. (n.d.). 2,2',3,3',4,4'-Hexachlorobiphenyl. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 2,2',3,5'-Tetrachlorobiphenyl. Retrieved February 3, 2026, from [Link]

-

Eurofins. (n.d.). Polychlorinated Biphenyl (PCB) Congener Analysis. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 2,2',3,4'-Tetrachlorobiphenyl. Retrieved February 3, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 2,3,4,6-Tetrachlorobiphenyl. Retrieved February 3, 2026, from [Link]

-

Agilent. (n.d.). Polychlorinated Biphenyls (PCBs) Analysis in Water. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 2,3',4,4'-Tetrachlorobiphenyl. Retrieved February 3, 2026, from [Link]

-

Washington State Department of Ecology. (n.d.). Relationship and Translation of PCB Aroclor and Congener Data – How Useful Are They?. Retrieved February 3, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). Pcb 77. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 2,3,3',4'-Tetrachlorobiphenyl. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 2,3',4',5-Tetrachlorobiphenyl. Retrieved February 3, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (2014). Development of a Synthetic PCB Mixture Resembling the Average Polychlorinated Biphenyl Profile in Chicago Air. Retrieved February 3, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). 2,3,4,6-TETRACHLOROPHENOL. Retrieved February 3, 2026, from [Link]

Sources

- 1. eurofinsus.com [eurofinsus.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Learn about Polychlorinated Biphenyls (PCBs) | Polychlorinated Biphenyls (PCBs) | US EPA [19january2017snapshot.epa.gov]

- 4. 2,2',3,4'-TETRACHLOROBIPHENYL CAS#: 36559-22-5 [m.chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. 2,2',3,3',4,4'-Hexachlorobiphenyl - Wikipedia [en.wikipedia.org]

- 7. Relationship and Translation of PCB Aroclor and Congener Data â How Useful Are They? [apps.ecology.wa.gov]

- 8. 2,2',3,4'-Tetrachlorobiphenyl | C12H6Cl4 | CID 63103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3',4,4'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36185 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Degradation Pathways of 2,2',3,4'-Tetrachlorobiphenyl (PCB 42)

[1]

Executive Summary

2,2',3,4'-Tetrachlorobiphenyl (PCB 42) is a tetra-chlorinated congener found in commercial mixtures (e.g., Aroclor 1242).[1] Unlike its coplanar counterparts (e.g., PCB 77), PCB 42 possesses ortho-substitution (2,2') , which forces the biphenyl rings into a non-coplanar configuration.[1] This steric hindrance significantly alters its interaction with the Aryl Hydrocarbon Receptor (AhR), reducing dioxin-like toxicity but complicating microbial degradation.[1]

This guide delineates the two primary biotic degradation pathways—Anaerobic Reductive Dechlorination and Aerobic Oxidative Degradation —and provides a validated experimental protocol for studying these mechanisms in a controlled microcosm.

Physicochemical Profile

| Property | Value / Characteristic | Relevance to Degradation |

| IUPAC Name | 2,2',3,4'-Tetrachlorobiphenyl | PCB 42 |

| Chlorine Pattern | Ring A: 2,3,4-Cl; Ring B: 2'-Cl | Asymmetric substitution |

| Log Kow | ~5.76 | High lipophilicity; adsorbs strongly to sediments |

| Planarity | Non-coplanar | Ortho-chlorines prevent planar alignment; lower AhR affinity |

| Persistence | Moderate to High | Recalcitrant to aerobic attack unless dechlorinated first |

Biotic Degradation Pathways[1][3]

Pathway A: Anaerobic Reductive Dechlorination (Sediment Phase)

In anoxic environments (deep sediments, groundwater), PCB 42 acts as an electron acceptor for organohalide-respiring bacteria (e.g., Dehalococcoides mccartyi, Dehalobium).[1] This process, known as halorespiration , preferentially removes chlorines from the meta and para positions.[2]

-

Mechanism: The microbial consortium utilizes hydrogen as an electron donor to replace chlorine atoms with hydrogen.

-

Regioselectivity:

-

Outcome: PCB 42 is converted into lower-chlorinated, ortho-substituted congeners (e.g., 2,2'-dichlorobiphenyl), which are less toxic and more amenable to aerobic degradation.[1]

Pathway B: Aerobic Oxidative Degradation (Upper Bph Pathway)

In oxygen-rich environments (surface water, topsoil), aerobic bacteria (e.g., Pseudomonas, Burkholderia, Rhodococcus) utilize the Bph operon to degrade PCBs.[1] This pathway involves oxidative ring cleavage.[1][3]

-

Mechanism: The BphA enzyme (biphenyl 2,3-dioxygenase) attacks the biphenyl ring.[1][3]

-

Site of Attack: The enzyme preferentially attacks the ring with fewer chlorines and open 2,3-positions (or 5,6-positions).[1]

-

Ring A (2,3,4-Cl): Highly substituted; positions 2,3 are blocked.[1]

-

Ring B (2'-Cl): Less substituted. Positions 5',6' are adjacent and unsubstituted, making them the likely site of electrophilic oxygen attack.

-

-

Metabolic Fate:

-

Terminal Metabolite: 2,3,4-Trichlorobenzoic Acid (2,3,4-CBA) .[1] Accumulation of CBAs can inhibit further degradation via feedback inhibition.

Visualization: The Bph Degradation Pathway

The following diagram illustrates the aerobic catabolism of PCB 42, highlighting the specific regiospecificity of the enzymatic attack.

Caption: Aerobic degradation of PCB 42 via the Bph upper pathway.[1] Attack on the less chlorinated ring yields 2,3,4-Trichlorobenzoic acid.[1]

Mammalian Metabolism & Toxicity

While environmental degradation focuses on mineralization, mammalian metabolism (relevant to drug safety and toxicology) focuses on solubilization for excretion.[1]

-

Cytochrome P450 (CYP) System:

-

Retention: OH-PCBs can be retained in blood plasma by binding to transthyretin (TTR), disrupting thyroid hormone transport.[1]

-

Methylsulfonyl Metabolites: PCB 42 metabolites can undergo conjugation with glutathione, processing by the mercapturic acid pathway, and subsequent C-S lyase cleavage to form Methylsulfonyl-PCBs (MeSO2-PCBs) .[1] These are highly persistent in lung and liver tissue.[1]

Experimental Protocol: Sequential Anaerobic-Aerobic Microcosm

To accurately study the degradation of PCB 42, a sequential microcosm approach is required to mimic the natural remediation cycle: reductive dechlorination followed by oxidative mineralization.

Phase 1: Anaerobic Reductive Dechlorination (Weeks 1-16)

Objective: Remove meta/para chlorines to generate less chlorinated congeners.[1]

-

Sediment Preparation: Collect anaerobic river sediment (e.g., from a historically contaminated site to ensure presence of Dehalococcoides).[1] Sieve (<2 mm) inside an anaerobic chamber (N2/CO2/H2 atmosphere).[1]

-

Medium: Prepare reduced mineral salts medium (MSM) amended with a vitamin mix.

-

Spiking: Dissolve PCB 42 in acetone (carrier <0.1% v/v) and spike sediment to a final concentration of 50 ppm.

-

Incubation: Seal in serum bottles with Teflon-coated butyl rubber stoppers. Incubate in the dark at 25°C under static conditions.

-

Sampling: Sacrifice triplicate bottles every 4 weeks. Extract with hexane/acetone (1:1) via ultrasonication.[1]

Phase 2: Aerobic Mineralization (Weeks 17-24)

Objective: Mineralize the dechlorinated products (e.g., 2,2'-DiCB).

-

Transfer: Transfer the slurry from Phase 1 into baffled Erlenmeyer flasks.

-

Aeration: Oxygenate the slurry by shaking at 150 rpm.

-

Bioaugmentation (Optional): Inoculate with Burkholderia xenovorans LB400 (OD600 = 1.0) to accelerate Bph pathway activity.

-

Surfactant Addition: Add Tween-80 (0.05%) to enhance bioavailability of the hydrophobic PCB residues.

-

Analysis: Monitor CO2 evolution (mineralization) and analyze residue by GC-MS.

Analytical Method: GC-MS/ECD Parameters

| Parameter | Setting |

| Instrument | GC-MS (Agilent 7890/5977) or GC-ECD |

| Column | DB-5ms or Rtx-PCB (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium (1.0 mL/min constant flow) |

| Temp Program | 100°C (1 min) → 20°C/min → 180°C → 2°C/min → 280°C |

| Ion Source | Electron Impact (EI) or Negative Chemical Ionization (NCI) |

| Target Ions | m/z 292 (M+), 222 (M-Cl2), 256 (M-Cl) |

Visualization: Experimental Workflow

Caption: Sequential anaerobic-aerobic microcosm workflow for complete PCB 42 mineralization.

References

-

Microbial Reductive Dechlorination of Polychlorinated Biphenyls. Source: FEMS Microbiology Ecology.[1] URL:[Link][1][3]

-

Aerobic Bacterial Degradation of Polychlorinated Biphenyls. Source: Russian Chemical Reviews.[1][3] URL:[Link][1]

-

Metabolism and Metabolites of Polychlorinated Biphenyls (PCBs). Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

-

Toxicological Profile for Polychlorinated Biphenyls (PCBs). Source: Agency for Toxic Substances and Disease Registry (ATSDR).[1] URL:[Link][1]

-

PubChem Compound Summary for CID 38040 (PCB 42 Identity Verification). Source: National Center for Biotechnology Information (NCBI).[1] URL:[Link][1]

An In-depth Technical Guide to the Acute and Chronic Toxicity of 2,2',3,4'-Tetrachlorobiphenyl (PCB 42)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that, due to their chemical stability and insulating properties, were widely used in industrial applications for decades.[1] Although their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects, they remain a significant concern as environmental contaminants.[1] This guide focuses specifically on the toxicological profile of 2,2',3,4'-tetrachlorobiphenyl, also known as PCB congener 42. As a specific isomer, its toxicological properties can differ from those of commercial PCB mixtures, which are complex formulations of various congeners.[2] Understanding the unique toxicological characteristics of individual congeners like PCB 42 is crucial for accurate risk assessment and the development of potential therapeutic interventions for PCB-related health issues.

This document provides a comprehensive overview of the available acute and chronic toxicity data for 2,2',3,4'-tetrachlorobiphenyl, intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.

Part 1: Acute Toxicity of 2,2',3,4'-Tetrachlorobiphenyl (PCB 42)

Acute toxicity refers to the adverse effects that occur shortly after a single or multiple exposures to a substance within a 24-hour period. For PCBs, acute toxicity can vary significantly depending on the specific congener, dose, and route of exposure.

Quantitative Acute Toxicity Data

Obtaining a precise oral LD50 (the dose lethal to 50% of a test population) specifically for 2,2',3,4'-tetrachlorobiphenyl (PCB 42) from publicly available literature is challenging. However, data for other tetrachlorobiphenyl isomers can provide a general indication of the acute toxicity of this class of compounds. For instance, the oral LD50 for 2,2',3,5'-tetrachlorobiphenyl in rats has been reported as 1010 mg/kg.[3] It is important to note that the position of the chlorine atoms on the biphenyl rings significantly influences the toxicological properties of the congener.

A safety data sheet for PCB 42 indicates a dermal LD50 in rabbits of >2,000 mg/kg, suggesting low acute toxicity via skin exposure.

Table 1: Acute Toxicity Data for Tetrachlorobiphenyls

| Compound | Species | Route | LD50 | Citation |

| 2,2',3,5'-Tetrachlorobiphenyl | Rat | Oral | 1010 mg/kg | [3] |

| 2,2',3,5'-Tetrachlorobiphenyl | Mouse | Intraperitoneal | 880 mg/kg | [3] |

| 2,2',3,4'-Tetrachlorobiphenyl (PCB 42) | Rabbit | Dermal | >2,000 mg/kg |

Note: The oral and intraperitoneal LD50 values are for a different isomer and should be interpreted with caution when assessing the toxicity of PCB 42.

Experimental Protocols for Acute Toxicity Assessment

The determination of acute toxicity values like the LD50 typically follows standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Step-by-Step Methodology for Acute Oral Toxicity (Up-and-Down Procedure - OECD 425):

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are chosen.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles and are acclimatized to the laboratory environment before the study.

-

Dose Administration: A single dose of the test substance (PCB 42) dissolved in a suitable vehicle (e.g., corn oil) is administered by oral gavage.

-

Sequential Dosing: The study proceeds sequentially with one animal at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal (survival or death).

-

Observation: Animals are observed for signs of toxicity and mortality for a defined period, typically 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and mortality.

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

2. Disruption of Calcium Homeostasis:

Non-dioxin-like PCBs, which often include ortho-substituted congeners, can disrupt intracellular calcium (Ca²⁺) signaling. This can lead to a variety of adverse effects, particularly in the nervous system. The mechanisms can involve interference with calcium channels and pumps in the cell membrane and endoplasmic reticulum.

Experimental Protocols for Chronic Toxicity Assessment

Chronic toxicity studies are long-term investigations, often lasting for a significant portion of the test animal's lifespan.

Step-by-Step Methodology for a 90-Day Oral Toxicity Study (OECD 408):

-

Animal Selection and Grouping: Rodents are typically used and are divided into at least three dose groups and a control group.

-

Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.

-

Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are measured regularly.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters to assess organ function.

-

Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for pathological changes.

-

Data Analysis: The data are statistically analyzed to determine the NOAEL and LOAEL.

Part 3: In Vitro and Mechanistic Studies

In vitro studies using cell cultures are essential for elucidating the molecular mechanisms of toxicity and for screening compounds for potential adverse effects.

Cell-Based Assays for Toxicity Screening

A variety of cell-based assays can be employed to assess the toxicity of PCB 42:

-

Cytotoxicity Assays: These assays measure cell viability and death in response to chemical exposure. Common methods include the MTT assay, LDH release assay, and trypan blue exclusion.

-

Reporter Gene Assays: These are used to determine if a compound can activate specific signaling pathways, such as the AhR pathway.

-

Calcium Imaging: Fluorescent dyes are used to visualize changes in intracellular calcium concentrations in real-time, providing insights into the disruption of calcium homeostasis.

-

Genotoxicity Assays: These assays, such as the Ames test and the micronucleus test, evaluate the potential of a chemical to cause DNA damage.

Caption: General workflow for conducting in vitro toxicity assays.

Conclusion

While specific quantitative acute and chronic toxicity data for 2,2',3,4'-tetrachlorobiphenyl (PCB 42) are not extensively available in the public literature, the existing information on other tetrachlorobiphenyl isomers and PCBs as a class provides a foundation for understanding its potential hazards. The general toxicological profile of PCBs suggests that chronic exposure to PCB 42 could lead to adverse effects on the liver, nervous system, endocrine system, and immune system, and it may have carcinogenic potential.

Further research is critically needed to establish a more definitive toxicological profile for this specific congener, including the determination of its oral LD50, NOAEL, and LOAEL values. Such data are essential for accurate risk assessment and for the development of strategies to mitigate the health risks associated with environmental exposure to this persistent pollutant. The experimental protocols and mechanistic pathways outlined in this guide provide a framework for conducting such much-needed research.

References

-

PubChem. 2,2',3,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

EWG. PCB-42. Environmental Working Group. [Link]

-

PubChem. 2,3,4,6-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. 2,3',4,4'-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

- Chana, A., Concejero, M. A., & de la Peña, A. (2005). Toxicological Implications of 3,3',4,4'-Tetrachlorobiphenyl Exposure. Chemosphere, 58(7), 937-944.

-

PubChem. 2,3',4',5-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. 2,3,3',4'-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

- Pironti, C., Ricciardi, M., Proto, A., & Motta, O. (2022). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 19(14), 8617.

-

U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

- Hany, J., Lilienthal, H., Sarasin, A., Roth-Härer, A., & Wuttke, W. (1999). Behavioral effects following single and combined maternal exposure to PCB 77 (3,4,3',4'-tetrachlorobiphenyl) and PCB 47 (2,4,2',4'-tetrachlorobiphenyl) in rats.

- Pironti, C., Proto, A., & Motta, O. (2022). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 19(14), 8617.

-

Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

-

PubChem. 3,3',4,4'-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). ATSDR Polychlorinated Biphenyls (PCBs) Tox Profile. [Link]

- Hu, D., Hornbuckle, K. C., & Lehmler, H. J. (2012). New Player in Environmentally Induced Oxidative Stress: Polychlorinated Biphenyl Congener, 3,3′-Dichlorobiphenyl (PCB11). Toxicological Sciences, 128(2), 543-552.

- Sovadinova, I., et al. (2018). In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion. Toxicology, 396-397, 36-48.

- Drouillard, K. G., et al. (2001). Bioaccumulation and toxicokinetics of 42 polychlorinated biphenyl congeners in American kestrels (Falco sparverius). Environmental Toxicology and Chemistry, 20(11), 2514-2523.

- National Toxicology Program. (2010). Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies). National Toxicology Program technical report series, (559), 1-174.

-

U.S. Environmental Protection Agency. (1996). Polychlorinated Biphenyls (PCBs). Integrated Risk Information System (IRIS). [Link]

- Hamers, T., et al. (2011). In Vitro Toxicity Profiling of Ultrapure Non–Dioxin-like Polychlorinated Biphenyl Congeners and Their Relative Toxic Contribution to PCB Mixtures in Humans. Toxicological Sciences, 121(1), 88-100.

- Pironti, C., et al. (2023). Polychlorinated Biphenyls Induce Cytotoxicity and Inflammation in an In Vitro Model of an Ocular Barrier. International Journal of Molecular Sciences, 24(3), 2095.

-

Agency for Toxic Substances and Disease Registry. (2014). Case Studies in Environmental Medicine: Polychlorinated Biphenyls (PCBs) Toxicity. [Link]

-

Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile: Polychlorinated Biphenyls (PCBs). [Link]

- Gáliková, Z., et al. (2014). Toxicological Profile of Ultrapure 2,2′,3,4,4′,5,5′-Heptachlorbiphenyl (PCB 180)

-

Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Tetrachloroethylene. [Link]

-

Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Pentachlorophenol. [Link]

Sources

endocrine-disrupting potential of 2,2',3,4'-tetrachlorobiphenyl

An In-Depth Technical Guide to Characterizing the Endocrine-Disrupting Potential of 2,2',3,4'-Tetrachlorobiphenyl (PCB 60)

Foreword

Polychlorinated biphenyls (PCBs) represent a class of 209 individual congeners that, despite being banned from production for decades, remain a significant environmental and public health concern due to their persistence, bioaccumulation, and toxicological effects.[1][2] As a class, PCBs are recognized endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems and linked to adverse effects on reproductive, neurological, and immune functions.[3][4][5]

This guide focuses on a specific, lesser-studied congener: 2,2',3,4'-tetrachlorobiphenyl , also known as PCB 60 . A comprehensive review of the existing scientific literature reveals a significant data gap for this particular compound. Unlike more notorious congeners, specific quantitative data on its direct interactions with hormonal pathways are scarce.

Therefore, this document deviates from a standard literature review. Instead, it serves as an in-depth technical and strategic guide for researchers, scientists, and drug development professionals. It outlines a robust, field-proven framework for comprehensively characterizing the endocrine-disrupting potential of a lesser-known compound like PCB 60. We will proceed from the foundational principles of endocrine disruption, detail the key molecular pathways of concern, provide validated experimental protocols for in vitro and in vivo assessment, and illustrate the logical workflows required for a scientifically defensible investigation. The methodologies described herein are grounded in established principles of toxicology and endocrinology, drawing parallels from well-characterized PCBs to provide a predictive and practical framework for the study of PCB 60.

Core Principles: Understanding PCB-Mediated Endocrine Disruption

The endocrine-disrupting activity of a PCB congener is not a monolithic effect. It is a complex interplay of the parent compound and its metabolites with multiple cellular targets.[6][7] A thorough investigation must be built upon understanding the primary molecular pathways that PCBs are known to affect.

The Estrogen Receptor (ER) Pathway